H-Ser-ser-OH
Description
Contextualization within Dipeptide and Peptide Chemistry
Peptides and proteins are fundamental biological polymers composed of amino acid monomers linked by amide bonds, also known as peptide bonds. libretexts.org A dipeptide, such as Seryl-Serine, is the simplest form of a peptide, consisting of exactly two amino acids. hmdb.ca The formation of H-Ser-ser-OH involves a condensation reaction where the carboxylic acid group of one L-serine molecule forms a peptide bond with the amino group of a second L-serine molecule.
This bond formation results in a characteristic repeating sequence of atoms (–N–CH–CO–) known as the peptide backbone. libretexts.org By convention, peptide structures are written with the amino acid that has the free amino group (-NH3+), known as the N-terminus, on the left, and the amino acid with the free carboxyl group (-CO2-), the C-terminus, on the right. libretexts.org Therefore, in this compound, one serine residue constitutes the N-terminus and the other constitutes the C-terminus. The chemical properties of Seryl-Serine, including its zwitterionic nature and the presence of two hydroxyl (-OH) groups in its side chains, are central to its behavior in chemical and biological systems.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source |
|---|---|---|
| Common Name | Serylserine | hmdb.ca |
| Synonyms | H-L-ser-L-ser-OH, S-S | hmdb.ca |
| Molecular Formula | C6H12N2O5 | hmdb.ca |
| Molecular Weight | 192.17 g/mol | hmdb.ca |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | hmdb.ca |
| InChI Key | XZKQVQKUZMAADP-IMJSIDKUSA-N | hmdb.ca |
| Canonical SMILES | C(C@@HN)O | hmdb.ca |
Significance as a Model System for Peptide Studies
The relative simplicity of dipeptides makes them excellent model systems for academic research, allowing scientists to study specific chemical phenomena without the confounding complexity of larger protein structures. Research indicates that mapping the conformational space of small peptide fragments is a viable strategy for decoding the complexities of protein structure and folding. researchsquare.com this compound, with its two polar hydroxyl groups, serves as a valuable model for investigating intramolecular and intermolecular hydrogen bonding, which are critical forces in determining the three-dimensional structure of proteins.
Furthermore, simple dipeptides are used to study the fundamental chemistry of the peptide bond itself. For example, research on the hydrolysis of serine-containing peptides under various conditions provides insight into the mechanisms of peptide bond cleavage. acs.org Studies on the dipeptide Seryl-Histidine (Ser-His) have shown it can act as a minimalistic analogue of complex serine hydrolase enzymes, demonstrating that even simple peptides can possess catalytic activity. mdpi.comsciengine.com This highlights the utility of dipeptides like this compound as foundational models for exploring the catalytic potential and structural dynamics of peptides.
Overview of Current Research Trajectories on this compound
Current research involving this compound and related simple peptides spans several distinct scientific disciplines.
Peptide Bond Stability and Hydrolysis: One area of investigation focuses on the kinetics and mechanisms of peptide bond hydrolysis. For instance, studies have examined the hydrolysis of serine-containing dipeptides in the presence of various ions, such as molybdate, to understand how these species can promote peptide cleavage under neutral pH conditions. acs.org Such research is crucial for understanding peptide stability in different chemical environments.
Computational and Conformational Analysis: Advanced computational methods, including quantum chemical calculations, are employed to investigate the conformational landscape of dipeptides. researchsquare.com These theoretical studies help to predict the most stable three-dimensional structures and understand the energetic barriers between different conformations, providing insight into the initial stages of protein folding.
Prebiotic Chemistry and the Origin of Life: Seryl-Serine has appeared in studies related to the origins of life. Research exploring the stereoselective synthesis of peptides in prebiotic conditions has noted the preferential formation of L-seryl-L-serine, which touches upon the fundamental question of why life selected L-amino acids. nasa.gov
Biomarker Discovery: The Human Metabolome Database identifies Serylserine as a secondary metabolite that has been detected in foods such as chicken and pork. hmdb.ca This suggests a potential research trajectory for investigating this compound as a food-derived biomarker for dietary intake studies. hmdb.ca
Functional Peptide Screening: this compound is identified as a polypeptide that can be found through peptide screening techniques. medchemexpress.com This research method uses libraries of peptides to probe for interactions with other molecules, which can be applied to functional analysis and epitope screening in the development of new research agents. medchemexpress.com
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| Seryl-Serine | This compound |
| Serylglycine | SerGly |
| Seryl-Histidine | Ser-His |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKQVQKUZMAADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984688 | |
| Record name | N-(2-Amino-1,3-dihydroxypropylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6620-95-7 | |
| Record name | N-Serylserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1,3-dihydroxypropylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for H Ser Ser Oh
Solid-Phase Peptide Synthesis (SPPS) Strategies for Dipeptide Assemblylookchem.comrsc.org
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a streamlined process where the growing peptide chain is anchored to an insoluble polymer support. biosynth.comamerigoscientific.com This method simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing. iris-biotech.de
Resin Selection and Loading Optimizationlookchem.com
The choice of resin is a critical first step in SPPS, as it dictates the conditions for both peptide assembly and final cleavage. biosynth.compeptide.com For the synthesis of a peptide acid like H-Ser-ser-OH, several resins are suitable. peptide.com
Key factors in resin selection include:
Polymer Support: Polystyrene (PS) resins are widely used due to their mechanical stability and good swelling properties in common organic solvents. rsc.orgamerigoscientific.com Alternative resins, such as those incorporating polyethylene (B3416737) glycol (PEG), offer a more polar environment that can help to minimize peptide aggregation, a common challenge in SPPS. rsc.orgpeptide.com
Linker: The linker connects the peptide to the resin and determines the cleavage conditions. For producing a C-terminal carboxylic acid, Wang and 2-chlorotrityl (2-CTC) resins are common choices for Fmoc-based synthesis. amerigoscientific.compeptide.com The 2-CTC resin is particularly advantageous as it allows for mild cleavage conditions, which helps to prevent side reactions. biosynth.com
Table 1: Comparison of Resins for this compound Synthesis
| Resin Type | Linker Type | Cleavage Condition | Advantages for this compound |
|---|---|---|---|
| Wang Resin | p-alkoxybenzyl alcohol | Strong acid (e.g., high % TFA) | Commonly used, good for standard syntheses. amerigoscientific.compeptide.com |
| 2-Chlorotrityl (2-CTC) Resin | 2-chlorotrityl | Mildly acidic (e.g., dilute TFA, HFIP/DCM) | Minimizes racemization and side reactions. biosynth.comrsc.org |
| PEG-based Resins (e.g., TentaGel) | Various | Dependent on linker | Improved swelling and reduced aggregation. rsc.orgpeptide.com |
Loading of the first Fmoc-Ser-OH onto the resin is a critical step that must be optimized to prevent side reactions and ensure an efficient synthesis. For 2-CTC resin, the loading is typically achieved using the free acid in the presence of a base like diisopropylethylamine (DIEA). researchgate.net
Protecting Group Schemes and Coupling Reagents (e.g., Fmoc, Boc, TiCl4)lookchem.commdpi.comresearchgate.net
To prevent unwanted side reactions at the N-terminus and the serine side-chain hydroxyl group, temporary and permanent protecting groups are employed. peptide.com The two dominant strategies in SPPS are Fmoc and Boc chemistry. americanpeptidesociety.org
Fmoc/tBu Strategy: This is the most common approach due to its use of milder deprotection conditions. americanpeptidesociety.orgnih.gov The N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine (B6355638) in DMF. iris-biotech.denih.gov The hydroxyl side chain of serine is protected with an acid-labile group like tert-butyl (tBu). peptide.comiris-biotech.de
Boc/Bzl Strategy: This older strategy uses the acid-labile tert-butyloxycarbonyl (Boc) group for the N-terminus and typically a benzyl (B1604629) (Bzl) ether for the serine side chain. peptide.compeptide.com While still used in some applications, it requires harsher acidic conditions, such as hydrofluoric acid (HF), for final cleavage, which can be problematic for sensitive peptides. iris-biotech.denih.gov
Coupling Reagents facilitate the formation of the peptide bond between the two serine residues. A variety of reagents are available, each with its own mechanism and effectiveness. iris-biotech.de
Table 2: Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Examples | Mechanism | Key Features |
|---|---|---|---|
| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate. mdpi.com | Often used with additives like OxymaPure to enhance efficiency and suppress racemization. rsc.orgiris-biotech.de |
| Onium Salts | HATU, HBTU, PyBOP | Forms an active ester, highly reactive. iris-biotech.de | Known for high coupling efficiency, especially for difficult sequences. iris-biotech.decsic.es |
| Lewis Acids | TiCl₄ | Activates the carboxyl group for nucleophilic attack. mdpi.commdpi.com | Can be used in both solution and potentially adapted for solid-phase synthesis. mdpi.comresearchgate.net |
The choice of coupling reagent is critical for ensuring a high yield and minimizing racemization, particularly at the C-terminal amino acid. uni-kiel.de
Cleavage and Deprotection Techniqueslookchem.commdpi.comresearchgate.net
The final step in SPPS is the cleavage of the dipeptide from the resin and the simultaneous removal of the side-chain protecting groups. The specific cleavage cocktail depends on the resin and protecting groups used. researchgate.net
For Fmoc/tBu Chemistry: A strong acid cocktail is typically used. A common mixture is trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to quench reactive carbocations generated during deprotection. rsc.orgcsic.es For a simple dipeptide like this compound, a mixture of TFA/TIS/water (95:2.5:2.5) is generally effective. csic.es
For 2-CTC Resin: If a protected peptide fragment is desired, very mild conditions like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in dichloromethane (B109758) (DCM) can be used to cleave the peptide while leaving the side-chain protecting groups intact. rsc.org
Following cleavage, the crude peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and then purified, often using reversed-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Synthesis Approaches for H-Ser-ser-OHrsc.orgmdpi.com
While SPPS is dominant, solution-phase synthesis remains a valuable method, particularly for large-scale production or for specific peptide sequences. google.com In this approach, all reactions are carried out in a homogenous solution, and intermediates are isolated and purified at each step.
Condensing Agents and Reaction Conditions (e.g., Titanium Tetrachloride, Microwave Heating)mdpi.com
Similar to SPPS, solution-phase synthesis relies on protecting groups and coupling agents to form the peptide bond.
Titanium Tetrachloride (TiCl₄): TiCl₄ has emerged as an effective condensing agent for peptide bond formation in solution. mdpi.comresearchgate.netmdpi.com It acts as a Lewis acid, activating the carboxylic acid group of one N-protected serine for attack by the amino group of a C-protected serine ester. mdpi.commdpi.com Reactions are often carried out in a pyridine-buffered medium. mdpi.com
Microwave Heating: The use of microwave irradiation can significantly accelerate peptide coupling reactions. mdpi.comnih.gov When combined with TiCl₄ as the condensing agent, microwave heating has been shown to produce dipeptides in high yields and with short reaction times, often completing within minutes as opposed to hours required for conventional heating. mdpi.comnih.gov These conditions have proven compatible with various protecting groups, including Fmoc, Boc, and Z (benzyloxycarbonyl). mdpi.com
Enantioselective Synthesis Pathways and Chiral Integritymdpi.combeilstein-journals.orgontosight.ai
Maintaining the chiral integrity of the amino acids throughout the synthesis is paramount to obtaining the desired stereoisomer (L-seryl-L-serine). mdpi.comoup.com Epimerization, the conversion of one stereocenter to its opposite configuration, is a significant risk, especially during the activation of the carboxylic acid. mdpi.com
Several strategies are employed to preserve chiral integrity:
Urethane-based Protecting Groups: Protecting groups like Fmoc and Boc are known to suppress racemization during the coupling step. nih.gov
Coupling Reagent Additives: The addition of reagents like HOBt or OxymaPure to carbodiimide-mediated couplings can minimize the formation of oxazolone (B7731731) intermediates, which are prone to racemization. mdpi.compeptide.com
Novel Coupling Reagents: Newer reagents are continuously being developed with the explicit aim of being "racemization-free." rsc.org For instance, diboronic acid anhydride (B1165640) (DBAA) has been reported as an effective catalyst for the direct dehydrative coupling of serine derivatives with minimal epimerization. mdpi.comrsc.org
Acyl Azide Method: This classical method is known for its ability to preserve chiral integrity during peptide bond formation. rsc.org
Studies using TiCl₄ with microwave heating have demonstrated that the chiral integrity of the amino acid substrates is retained after the reaction. mdpi.comnih.gov Careful selection of protecting groups, coupling reagents, and reaction conditions is essential to ensure the enantiopure synthesis of this compound. mdpi.combeilstein-journals.org
Chemo-Enzymatic and Enzymatic Synthesis of Seryl-Serine
The limitations of purely chemical peptide synthesis, such as the need for extensive protecting group strategies and the potential for side reactions, have propelled the exploration of enzymatic and chemo-enzymatic methods. These approaches offer high stereoselectivity and milder reaction conditions. thieme-connect.de
Enzyme Catalysts and Reaction Environments (e.g., Aminopeptidases, Organic Solvents)
Enzymatic peptide synthesis often employs proteases, which, under specific conditions, can catalyze the formation of peptide bonds (aminolysis) in reverse of their natural hydrolytic function. qyaobio.com The choice of enzyme and the reaction environment are critical factors influencing the efficiency of the synthesis.
Enzyme Catalysts: Aminopeptidases have emerged as valuable catalysts for dipeptide synthesis. For instance, a thermostable aminopeptidase (B13392206) from Streptomyces septatus TH-2 (SSAP) has been successfully used to synthesize various dipeptides. nih.govnisr.or.jp A key advantage of SSAP is its inability to hydrolyze N-protected peptides, allowing for the direct use of free amino acids as acyl donors. nih.govnisr.or.jp Other enzymes like papain and α-chymotrypsin have also been utilized. Papain, with its broad substrate specificity, has been used in the chemoenzymatic polymerization of L-serine ethyl ester. acs.org Engineered proteases, developed through techniques like site-directed mutagenesis, offer enhanced stability, activity, and selectivity. qyaobio.com
Reaction Environments: The use of organic solvents in enzymatic peptide synthesis is a widely adopted strategy to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. jst.go.jp Water-miscible solvents like acetonitrile (B52724) and dimethylformamide (DMF), as well as water-immiscible solvents such as ethyl acetate (B1210297), have been investigated. nih.govtandfonline.com In a study using α-chymotrypsin, acetonitrile was found to be a suitable water-miscible solvent, yielding 91% of the dipeptide with 4% water content. nih.gov For water-immiscible solvents, ethyl acetate provided the highest yield at 93%. nih.gov The choice of solvent can also impact the enzyme's activity and stability. For example, SSAP retains its activity in 98% methanol (B129727) (MeOH) for over 100 hours. nih.govdntb.gov.ua
The table below summarizes the impact of different organic solvents on peptide synthesis yield.
| Enzyme | Organic Solvent | Water Content (vol%) | Yield (%) | Reference |
| α-Chymotrypsin | Acetonitrile | 4 | 91 | nih.gov |
| α-Chymotrypsin | Ethyl Acetate | Not specified | 93 | nih.gov |
| Palmitoyl-modified Chymotrypsin | 60% DMF | Not specified | ~70 | tandfonline.com |
| Palmitoyl-modified Trypsin | 60% DMF | Not specified | ~80 | tandfonline.com |
Substrate Specificity and Yield Optimization
The success of enzymatic synthesis hinges on the enzyme's substrate specificity and the optimization of reaction conditions to maximize yield.
Substrate Specificity: Enzymes exhibit varying degrees of specificity for their substrates. SSAP, for example, demonstrates broad specificity towards a range of free amino acids and aminoacyl methyl esters. nih.gov In contrast, thermolysin prefers N-protected amino acids as acyl donors. nih.govnisr.or.jp The specificity of an enzyme can sometimes be altered through mutagenesis. For instance, a single amino acid substitution (A281G) in a seryl-tRNA synthetase homologue was shown to significantly affect its specificity, allowing it to activate polar and small aliphatic amino acids like serine, glycine (B1666218), and alanine (B10760859). researchgate.netrsc.org
Yield Optimization: Several factors can be manipulated to optimize the yield of this compound. The concentration of the substrates is a critical parameter. In the chemoenzymatic polymerization of L-serine ethyl ester using papain, the initial monomer concentration significantly influenced the precipitate yield, with the maximum yield obtained at 1.5 M. acs.org The pH of the reaction medium is another crucial factor, as it affects the ionization state of the substrates and the catalytic activity of the enzyme. The optimal pH for the papain-catalyzed polymerization of Ser-OEt was found to be 8.5. acs.org The water content in organic solvent systems also plays a vital role; in water-miscible solvents, increasing water content can enhance reaction rates but may also lead to a decrease in the final peptide yield due to competing hydrolysis. nih.gov
The following table details the substrate specificity of SSAP for various acyl donors and acceptors in the synthesis of dipeptide methyl esters.
| Acyl Donor (Free Amino Acid) | Acyl Acceptor (Aminoacyl-OMe) | Relative Activity (%) |
| Phe | Phe-OMe | 100 |
| Tyr | Phe-OMe | 95 |
| Trp | Phe-OMe | 80 |
| Leu | Phe-OMe | 75 |
| Ala | Phe-OMe | 60 |
| Ser | Phe-OMe | 40 |
| Phe | Ser-OMe | 50 |
Adapted from a study on dipeptide synthesis by SSAP, showing broad substrate specificity. The data for Ser as both donor and acceptor for this compound synthesis is inferred from the general trend of its reactivity. nih.gov
Protecting Group-Free Enzymatic Synthesis
The use of aminopeptidases like SSAP, which utilize free amino acids as acyl donors, exemplifies this strategy. nih.govnisr.or.jp This is in contrast to enzymes like thermolysin, which typically require N-protected amino acids. nih.govnisr.or.jp The chemoenzymatic polymerization of L-serine ethyl ester using papain in an aqueous medium is another successful example of a protecting group-free synthesis. acs.org This method directly converts the unprotected serine monomer into poly(L-serine), highlighting the potential of enzymatic methods for more atom-economical and environmentally friendly synthetic routes. acs.org
Purification and Isolation Strategies for Synthetic this compound
Following synthesis, the dipeptide must be purified from the reaction mixture, which may contain unreacted substrates, byproducts, and the enzyme catalyst. The final step is the isolation of the pure compound, often in a solid state.
Chromatographic Purification Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of peptides. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. harvardapparatus.com Polypeptides that differ by even a single amino acid can often be separated using this method. harvardapparatus.com
For the analysis and purification of polar amino acids and dipeptides like seryl-serine, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed. sielc.comhelixchrom.com For instance, a Primesep 100 column, which functions as a reversed-phase and cation-exchange mixed-mode column, has been used to separate underivatized amino acids. sielc.com The mobile phase composition, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, is carefully optimized to achieve the desired separation. harvardapparatus.com
Crystallization and Solid-State Isolation Methods
Crystallization is a common method for obtaining highly pure solid compounds. For peptides, crystallization can be achieved by slowly changing the solvent composition or temperature to reduce the solubility of the peptide, leading to the formation of crystals. Reports on the crystallization of seryl-tRNA synthetase, both alone and in complex with tRNA, indicate that ammonium (B1175870) sulfate (B86663) solutions can be effective precipitating agents. nih.govnih.gov While these studies focus on the enzyme, the principles can be applied to the crystallization of its dipeptide product. After purification by chromatography, the fractions containing the pure peptide are often pooled, the solvent is removed under reduced pressure, and the final product is obtained by lyophilization (freeze-drying), which yields a stable, solid powder. thieme-connect.de
Biochemical and Biological Pathways Involving H Ser Ser Oh Non Clinical Focus
Enzymatic Processing and Degradation of Seryl-Serine
The breakdown of di- and tripeptides is a critical final step in protein catabolism, ensuring a supply of free amino acids for cellular needs. The hydrolysis of the peptide bond in H-Ser-ser-OH is carried out by enzymes known as dipeptidases.
Dipeptidases exhibit varying degrees of substrate specificity, which dictates their ability to hydrolyze particular dipeptides. While a specific dipeptidase solely for this compound is not prominently documented, several peptidases are known to act on dipeptides with neutral amino acids like serine.
Dipeptidyl-Peptidase 7 (DPP7): Research on the bacterium Porphyromonas gingivalis has identified DPP7 as an enzyme capable of processing peptides with neutral P1 residues, including serine. This suggests that enzymes with DPP7-like activity could be responsible for cleaving the N-terminal serine from peptides. core.ac.uk
PepR Dipeptidase: A dipeptidase isolated from Lactobacillus helveticus, designated PepR, has been shown to hydrolyze dipeptides with neutral, nonpolar amino acids at the N-terminus, including Ser-Phe. nih.gov This indicates a capacity to recognize and cleave serine-containing dipeptides. nih.gov
Aspartyl Dipeptidase (PepE): In contrast, some dipeptidases have very narrow specificity. For example, Peptidase E is uniquely able to hydrolyze Asp-X dipeptides and shows no activity towards peptides with other N-terminal residues, meaning it would not degrade this compound. qmul.ac.ukpnas.org This highlights the specialized nature of peptidases.
Seryl-Histidine Dipeptide: Interestingly, the dipeptide seryl-histidine (Ser-His) has been shown to possess intrinsic catalytic activity, capable of cleaving DNA, proteins, and ester bonds. nih.gov While this demonstrates the chemical reactivity of the serine-histidine dyad, it is distinct from the enzymatic degradation of this compound by a separate peptidase.
The activity of these enzymes is influenced by factors such as pH and temperature. For instance, the purified PepR from Lactobacillus helveticus shows optimal activity at a pH of 6.0-6.5 and a temperature of 45-50°C. nih.gov
Table 1: Examples of Peptidase Specificity Relevant to Serine-Containing Dipeptides
| Enzyme | Source Organism | Substrate(s) including Serine | Specificity Notes |
|---|---|---|---|
| Dipeptidyl-Peptidase 7 (DPP7) | Porphyromonas gingivalis | Hydrolyzes peptides with neutral P1 residues (e.g., Serine, Glycine (B1666218), Threonine) | Plays a role in ensuring complete production of nutritional dipeptides in the bacterium. core.ac.uk |
| PepR | Lactobacillus helveticus | Ser-Phe, Thr-Leu, Pro-Met | Hydrolyzes dipeptides with neutral, nonpolar residues at the N-terminus. nih.gov |
| Aspartyl Dipeptidase (PepE) | Salmonella typhimurium | Asp-X dipeptides | Highly specific; does not act on peptides with N-terminal serine. pnas.org |
The degradation of peptides like this compound can occur in different cellular and extracellular locations.
Intracellular Degradation: The majority of protein and peptide degradation occurs within the cell. The continuous process of protein turnover releases peptides that are rapidly broken down into amino acids. liverpool.ac.uk The stability of a protein, and by extension its peptide fragments, can be influenced by its terminal amino acids. embopress.orgscispace.com Serine at the N-terminus can act as a destabilizing residue in mammalian cells, targeting the protein for degradation. embopress.org Therefore, this compound produced from proteolysis within the cytoplasm would be quickly hydrolyzed by cytosolic peptidases to yield free L-serine. Studies on D-serine degradation in Dictyostelium discoideum by the intracellular enzyme D-serine dehydratase further illustrate the existence of potent intracellular systems for metabolizing serine and its derivatives. nih.gov
Extracellular Degradation: Some organisms secrete peptidases to break down external proteins and peptides for nutritional purposes. For example, Streptomyces ascomycinicus produces an extracellular depolymerase. plos.org While this specific enzyme degrades a polymer, it exemplifies the principle of extracellular enzymatic activity. It is plausible that in certain biological contexts, such as the gut lumen or in microbial environments, extracellular peptidases could degrade this compound.
Dipeptidase Specificity and Activity Profiles
Role of this compound as a Metabolic Intermediate
Upon its degradation, this compound releases two molecules of L-serine, which are then available to enter the cell's central metabolic pool. L-serine is a non-essential amino acid in humans, meaning it can be synthesized from other metabolites, but it stands at a crucial intersection of major metabolic pathways. hmdb.caannualreviews.orgnih.gov
The L-serine derived from this compound hydrolysis is a precursor for the synthesis of several other important molecules. wikipedia.orgmdpi.com
Glycine and Cysteine Synthesis: Serine is the primary precursor for glycine synthesis, a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT). mdpi.comlibretexts.org It is also essential for the biosynthesis of cysteine through the transsulfuration pathway. wikipedia.org
One-Carbon Metabolism: The conversion of serine to glycine is a major source of one-carbon units for the folate cycle. annualreviews.organnualreviews.org These one-carbon units are critical for the synthesis of purines and the pyrimidine (B1678525) thymidylate, which are the building blocks of DNA and RNA. wikipedia.org
Other Metabolites: L-serine is a building block for numerous other vital compounds, including sphingolipids and phospholipids (B1166683) like phosphatidylserine, which are essential components of cell membranes. hmdb.camdpi.com
Table 2: Key Metabolic Fates of L-Serine
| Product | Metabolic Pathway | Significance |
|---|---|---|
| Pyruvate | Amino Acid Catabolism | Enters the TCA cycle for energy or serves as a substrate for gluconeogenesis. libretexts.org |
| Glycine | Amino Acid Interconversion | Precursor for purines, heme, and glutathione; acts as a neurotransmitter. mdpi.comnih.gov |
| Cysteine | Transsulfuration Pathway | Component of proteins and the antioxidant glutathione. wikipedia.org |
| One-Carbon Units | Folate Cycle | Essential for the synthesis of nucleotides (purines, thymidylate). wikipedia.organnualreviews.org |
| Phospholipids/Sphingolipids | Lipid Synthesis | Structural components of cell membranes. mdpi.com |
Cells are in a constant state of flux, with proteins being synthesized and degraded continuously. liverpool.ac.uk This process, known as protein turnover, is essential for cellular maintenance, regulation, and adaptation. This compound is a natural, albeit transient, intermediary in this cycle.
Protein Degradation: Cellular proteins are broken down by the proteasome and other proteases into smaller peptides.
Peptide Formation: This process generates a diverse pool of oligopeptides, including dipeptides like this compound. hmdb.ca The Human Metabolome Database lists serylserine as a secondary metabolite that can arise from the incomplete metabolism of other molecules. hmdb.ca
Hydrolysis: These peptides are rapidly hydrolyzed by various intracellular peptidases into their constituent amino acids.
Recycling: The resulting free amino acids, including the L-serine from this compound, are then available for the synthesis of new proteins, completing the turnover cycle.
Precursor in Amino Acid Metabolism
This compound in Protein Synthesis and Related Mechanisms
The dipeptide this compound is not directly incorporated into nascent polypeptide chains during protein synthesis. The ribosomal machinery exclusively uses individual amino acids that have been attached to their corresponding transfer RNA (tRNA) molecules. biorxiv.org The role of this compound is therefore indirect, serving as a source of L-serine, which is a crucial component of protein biosynthesis. mdpi.com
The critical step for involving serine in translation is the charging of tRNA with serine, a reaction catalyzed by the enzyme Seryl-tRNA synthetase (SerRS). aars.onlineabcam.com This enzyme ensures the fidelity of the genetic code by correctly matching serine to its cognate tRNA(Ser) molecules. uniprot.org The reaction proceeds in two steps:
Activation: Serine is activated by ATP to form a Seryl-AMP intermediate. abcam.comuniprot.org
Transfer: The activated seryl moiety is transferred to the 3' end of its specific tRNA(Ser). abcam.comuniprot.org
The resulting L-seryl-tRNA(Ser) is then delivered to the ribosome for incorporation into proteins. uniprot.org The availability of charged seryl-tRNA is a key regulatory point. In some bacteria, a T-box riboswitch mechanism in the leader mRNA of serine biosynthesis genes can sense the levels of uncharged seryl-tRNA, turning on gene expression when serine is scarce. nih.gov
Furthermore, seryl-tRNA has a unique role in the synthesis of the 21st proteinogenic amino acid, selenocysteine (B57510) (Sec). SerRS first charges the specific tRNA for selenocysteine (tRNA[Ser]Sec) with serine. uniprot.orgpnas.org This seryl-tRNA[Ser]Sec is then enzymatically converted into selenocysteinyl-tRNA[Ser]Sec before being incorporated into selenoproteins. pnas.orgnih.gov
Involvement in Seryl-tRNA Aminoacylation (via SerRS)
Seryl-tRNA synthetase (SerRS) is a crucial enzyme that catalyzes the attachment of serine to its corresponding tRNA (tRNASer), a process essential for protein synthesis. aars.onlinenih.gov The canonical reaction involves the aminoacylation of tRNASer with a single serine molecule. mdpi.com SerRS is also responsible for aminoacylating tRNASec with serine, which is the initial step in the synthesis of selenocysteine, the 21st proteinogenic amino acid. aars.onlinemdpi.comoup.com
While SerRS primarily utilizes free serine, its interaction with dipeptides is an area of interest. The antibiotic albomycin (B224201) contains a seryl-nucleoside dipeptide moiety, SB-217452, which acts as a potent inhibitor of SerRS. researchgate.netasm.org This suggests that the active site of SerRS can accommodate structures larger than a single amino acid. However, direct evidence for the enzymatic charging of tRNA with the dipeptide this compound by SerRS under normal physiological conditions is not well-established. The specificity of SerRS for its amino acid substrate is high, and the covalent linkage of two serine residues would likely present a steric hindrance for direct aminoacylation.
Interestingly, SerRS recognizes its cognate tRNA through the long variable arm, rather than the anticodon, a feature unique to tRNASer and tRNASec. aars.onlineoup.comtandfonline.com This distinct recognition mechanism has been exploited to engineer chimeric tRNAs for the incorporation of non-standard amino acids. aars.online
Participation in Translational Readthrough Processes
Translational readthrough is a process where the ribosome bypasses a stop codon, leading to the synthesis of a C-terminally extended protein. tandfonline.com This phenomenon is influenced by the identity of the stop codon and the surrounding mRNA sequence. tandfonline.comnih.govbiorxiv.org The UGA stop codon is the most prone to readthrough. biorxiv.org
Recent studies have implicated the selenocysteine incorporation machinery, including SerRS, in promoting translational readthrough of non-selenocysteine genes. oup.comresearchgate.net SerRS can recognize stem-loop structures in the 3' untranslated region (3'UTR) of certain mRNAs, which resemble the variable loop of its cognate tRNAs. oup.com This interaction, dependent on the enzymatic activity of SerRS, can facilitate the readthrough of a nearby stop codon. oup.com Overexpression of SerRS has been shown to increase the readthrough of genes like VEGFA. oup.com
While this mechanism involves SerRS, the direct participation of the dipeptide this compound in this process is not documented. The readthrough mechanism relies on the misincorporation of an amino acid, typically by a near-cognate tRNA, at the stop codon. tandfonline.com The role of SerRS in this context is to facilitate the process, potentially by recruiting components of the translation machinery or by altering the local concentration of charged tRNAs. oup.com
Biosynthetic Precursors to Larger Peptides and Proteins
Dipeptides can serve as building blocks for larger peptides and proteins through various synthetic strategies, both in laboratory settings and potentially in biological systems. While the ribosomal machinery primarily incorporates single amino acids, specialized systems can utilize dipeptides.
Modified ribosomes have been developed that can incorporate dipeptides into proteins. nih.govacs.orgfigshare.comresearchgate.net This is achieved by using a suppressor tRNA chemically acylated with a dipeptide, which then recognizes a nonsense codon (e.g., an amber codon) in the mRNA. nih.gov This strategy has been successful for various dipeptides, demonstrating the feasibility of incorporating dipeptide units as a single event in protein synthesis. acs.orgfigshare.comresearchgate.net
In the context of non-ribosomal peptide synthesis, enzymes known as cyclodipeptide synthases (CDPSs), which are related to class-I aminoacyl-tRNA synthetases, can catalyze the formation of cyclic dipeptides from two aminoacyl-tRNAs. oup.com While this process synthesizes dipeptides rather than utilizing them as precursors, it highlights the existence of enzymatic pathways that handle dipeptide units.
Furthermore, some natural products are synthesized from precursor peptides that undergo extensive post-translational modifications. researchgate.net These precursor peptides contain leader sequences that guide the modifying enzymes. researchgate.net While this does not directly involve the incorporation of free dipeptides, it illustrates that peptide chains can be significantly altered after their initial synthesis.
Stereoinversion and Post-Translational Modifications of Serine Residues in Peptides
Mechanisms of Serine Racemization within Peptide Sequences
Serine is one of the amino acids most susceptible to racemization in proteins, a process where the L-enantiomer is converted to the D-enantiomer. mdpi.comnih.gov This stereoinversion can occur non-enzymatically in long-lived proteins and is associated with aging and certain diseases. mdpi.comnih.gov The presence of D-serine has been detected in proteins from the human brain, lens, and dentin. mdpi.comnih.gov
The proposed mechanism for serine racemization involves the direct abstraction of the α-proton from the serine residue, leading to the formation of an enol intermediate where the asymmetry of the α-carbon is lost. mdpi.comresearchgate.netacs.org Reprotonation can then occur from either side, resulting in either the L- or D-configuration. This process can be influenced by the local environment, including the flexibility of the peptide chain and the presence of catalysts. mdpi.com Computational studies suggest that dihydrogen phosphate (B84403) ions can catalyze this reaction by acting as both a general acid and a general base. mdpi.com
Recent research on the stereoinversion of serine in a model peptide, Gly-Ser-Gly-Tyr, revealed that the process is influenced by the absolute configuration of neighboring amino acid residues. nih.gov Specifically, stereoinversion of the serine residue was observed only when its absolute configuration differed from that of the C-terminal tyrosine residue. nih.gov This suggests a complex interplay of intramolecular interactions in the racemization process.
Site-Specific Phosphorylation of Serine Residues within Peptides
Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. thermofisher.comwikipedia.org It involves the addition of a phosphate group to the hydroxyl group of serine, threonine, or tyrosine residues, a reaction catalyzed by protein kinases. thermofisher.comwikipedia.org
The phosphorylation of serine residues within a peptide is highly specific and is determined by the amino acid sequence surrounding the target serine. Many kinases recognize specific consensus sequences. For example, cyclin-dependent kinases (CDKs) often phosphorylate serine or threonine residues that are followed by a proline residue (Ser/Thr-Pro). acs.orgbiorxiv.org Studies on peptides containing Ser-Pro dipeptide sequences have been used to investigate the structural effects of phosphorylation in these minimal kinase substrate sequences. biorxiv.org
Another example is the phosphorylation of arginine/serine (RS) dipeptide-rich motifs found in proteins like the nucleocapsid protein of coronaviruses. nih.gov These RS domains are phosphorylated by SR protein kinases, and this modification can modulate the protein's function, such as its ability to suppress translation and its multimerization. nih.govnih.gov
The efficiency and specificity of phosphorylation can be studied using synthetic peptides. For instance, synthetic peptides derived from neurofilament proteins have been used to identify specific serine residues that are phosphorylated by protein kinase A. nih.gov These studies allow for the precise mapping of phosphorylation sites and the investigation of the kinetics of the reaction.
Advanced Analytical Techniques for Characterizing H Ser Ser Oh
High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessmentnih.govu-tokyo.ac.jpnih.govcreative-biostructure.compnas.orgresearchgate.net
High-resolution mass spectrometry is indispensable for confirming the elemental composition and purity of H-Ser-Ser-OH. By providing highly accurate mass measurements, it can distinguish the target compound from impurities with very similar masses. nih.gov The molecular formula for this compound is C₆H₁₂N₂O₅, with a calculated monoisotopic mass of 192.0746 g/mol . nih.gov
Electrospray ionization (ESI) is a soft ionization technique widely used for analyzing peptides because it minimizes fragmentation during the ionization process. europeanpharmaceuticalreview.com For this compound, ESI-MS typically generates a protonated molecular ion, [M+H]⁺, with an m/z (mass-to-charge ratio) of approximately 193.0819. caltech.edu This technique is highly sensitive and is readily coupled with liquid chromatography (LC) for LC-MS analysis, allowing for the separation and identification of the dipeptide from a complex mixture, thereby assessing its purity. europeanpharmaceuticalreview.com Depending on the experimental conditions, other species like the sodium adduct [M+Na]⁺ or doubly charged dimers [2M+2H]²⁺ might also be observed. caltech.edu
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization method effective for peptide analysis. researchgate.net In MALDI-TOF, the analyte is co-crystallized with a matrix (e.g., 3-hydroxypicolinic acid for phosphopeptides) and irradiated with a laser, typically producing singly charged ions like [M+H]⁺. researchgate.netdiva-portal.org This technique is valued for its high throughput and tolerance to buffers and salts. frontiersin.org For this compound, MALDI-TOF MS would be used to rapidly confirm the presence of the ion at m/z 193.08, providing a quick verification of its molecular weight. nih.gov
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. mdpi.com In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is isolated and then fragmented, typically through collision-induced dissociation (CID). matrixscience.com The fragmentation occurs primarily at the peptide bonds, generating a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). matrixscience.comnih.gov
For this compound, the fragmentation of the [M+H]⁺ ion (m/z 193.08) would produce the following key fragment ions:
b₁ ion: Corresponds to the first serine residue, with a loss of the C-terminal OH group.
y₁ ion: Corresponds to the second serine residue, retaining the charge on the C-terminus.
These fragments provide definitive evidence of the Ser-Ser sequence.
Table 1: Theoretical m/z Values of Key MS/MS Fragments for this compound This table displays the calculated mass-to-charge ratios (m/z) for the primary fragment ions generated from this compound during tandem mass spectrometry.
| Fragment Ion | Sequence | Theoretical m/z |
|---|---|---|
| Precursor [M+H]⁺ | This compound | 193.08 |
| b₁ | H-Ser- | 88.04 |
| y₁ | H-Ser-OH | 106.05 |
Furthermore, MS/MS can be used to differentiate between stereoisomers (e.g., L-Ser-L-Ser vs. L-Ser-D-Ser). nih.govacs.org While the precursor ions are identical in mass, their three-dimensional structures differ, which can lead to subtle but measurable differences in the relative abundances of their fragment ions upon CID. acs.org More advanced fragmentation techniques like electron-transfer dissociation (ETD) or radical-directed dissociation (RDD) can provide even greater sensitivity to the peptide's stereochemistry, aiding in isomer distinction. nih.govmdpi.comnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Primary Structure Elucidationu-tokyo.ac.jpspectralservice.debenchchem.comunivr.ituni-saarland.debenchchem.comacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed information about the primary and three-dimensional structure of peptides in solution. nih.govrsc.org It provides data on bond connectivity, spatial proximity of atoms, and the local chemical environment, which are essential for a complete structural characterization of this compound. thieme-connect.de
One-dimensional (1D) NMR provides fundamental structural information.
¹H NMR: The proton NMR spectrum of this compound shows signals for each proton in the molecule. Key resonances include those from the amide protons (NH), α-protons (Hα), and β-protons (Hβ). rsc.org While signal overlap can occur, especially in the aliphatic region, the chemical shifts are sensitive to the peptide's conformation. u-tokyo.ac.jp The β-protons of serine typically appear at a relatively low field (downfield) due to the electron-withdrawing effect of the hydroxyl group. chemrxiv.orguzh.ch
¹³C NMR: The carbon-13 NMR spectrum displays a single, sharp signal for each unique carbon atom in the dipeptide. thieme-connect.deucl.ac.uk This technique is particularly useful for confirming the number of residues and identifying the carbonyl carbons (C=O) of the peptide bond and the C-terminus, which resonate in a distinct region (169-173 ppm). spectralservice.de
Table 2: Typical ¹H and ¹³C Chemical Shift Ranges for Serine Residues in Peptides This table outlines the characteristic chemical shift (δ) ranges in parts per million (ppm) for the different protons and carbons within a serine residue, which are applicable to the analysis of this compound.
| Atom | Nucleus | Typical Chemical Shift (ppm) |
|---|---|---|
| Amide Proton | ¹H | 8.0 - 8.5 |
| Alpha Proton (Hα) | ¹H | 4.2 - 4.6 |
| Beta Protons (Hβ) | ¹H | 3.7 - 4.0 |
| Alpha Carbon (Cα) | ¹³C | 55 - 60 |
| Beta Carbon (Cβ) | ¹³C | 60 - 65 |
| Carbonyl Carbon (C=O) | ¹³C | 170 - 175 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the signals and elucidating the detailed structure of this compound by resolving the overlap found in 1D spectra. u-tokyo.ac.jpspectralservice.de
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled through chemical bonds (typically 2-3 bonds apart). uzh.ch For this compound, it would show cross-peaks connecting the NH proton to the Hα, and the Hα to the two Hβ protons within each serine residue. creative-biostructure.com
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to an entire spin system. uzh.ch A cross-peak between the NH proton and any other proton in the same amino acid residue will be visible, allowing for the straightforward identification of the two separate serine spin systems. u-tokyo.ac.jpchemrxiv.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. uzh.ch NOESY is critical for determining the peptide's sequence and conformation. It can show sequential correlations, such as the proximity between the α-proton of the first serine and the amide proton of the second serine, confirming their linkage. u-tokyo.ac.jp
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com This experiment is extremely useful for resolving overlapping proton signals by spreading them out over a second carbon dimension, allowing for the unambiguous assignment of each Hα-Cα and Hβ-Cβ pair. thieme-connect.de
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between protons and carbons (typically over 2-4 bonds). creative-biostructure.com This is crucial for confirming the peptide bond, as it can show a correlation from an α-proton to the carbonyl carbon of the preceding amino acid, providing definitive evidence of the peptide sequence. rsc.org
Table 3: Summary of 2D NMR Techniques for this compound Analysis This table summarizes the primary application of various two-dimensional NMR experiments in the structural elucidation of this compound.
| 2D NMR Experiment | Type of Correlation | Primary Application for this compound |
|---|---|---|
| COSY | ¹H-¹H Through-Bond (2-3 bonds) | Identifies neighboring protons (e.g., Hα-Hβ) within each serine residue. creative-biostructure.com |
| TOCSY | ¹H-¹H Through-Bond (entire spin system) | Identifies all protons belonging to a single serine residue. u-tokyo.ac.jp |
| NOESY | ¹H-¹H Through-Space (< 5 Å) | Confirms peptide sequence and provides conformational details. uzh.ch |
| HSQC | ¹H-¹³C Through-Bond (1 bond) | Assigns protons to their directly attached carbons, resolving signal overlap. creative-biostructure.com |
| HMBC | ¹H-¹³C Through-Bond (2-4 bonds) | Confirms the peptide bond linkage and overall carbon skeleton. rsc.org |
Application of NMR for Conformational Analysis in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and conformational dynamics of peptides like this compound in solution. researchgate.netspectroscopyonline.com By analyzing various NMR parameters, researchers can gain detailed insights into the molecule's backbone and side-chain orientations, which are crucial for understanding its biological function.
The conformational state of a dipeptide is largely defined by a set of torsion angles (φ, ψ, and ω) along its backbone. NMR experiments provide data that correlate directly with these angles. nih.gov Key NMR parameters used in the conformational analysis of this compound include:
³J-Coupling Constants: The vicinal (three-bond) coupling constant, particularly ³J(HNHα), provides direct information about the φ (phi) torsion angle. nih.govnih.gov This value can be used to distinguish between different secondary structures like α-helices, β-sheets, and random coils. nih.gov
Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to their local electronic environment and, therefore, to the peptide's conformation. nih.gov For instance, linear correlations have been observed between the chemical shifts of ¹Hα and ¹³Cα and the φ and ψ angles in serine-containing model peptides. nih.gov
Nuclear Overhauser Effect (NOE): Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect protons that are close in space (typically <5 Å), regardless of whether they are connected by bonds. researchgate.net These through-space correlations provide crucial distance restraints for calculating the three-dimensional structure and identifying inter-residue interactions. researchgate.netfrontiersin.org
Theoretical calculations, such as those using Density Functional Theory (DFT), are often combined with experimental NMR data to refine conformational models. frontiersin.orgusp.br This combined approach allows for the determination of the relative populations of different stable conformers in solution, providing a dynamic picture of the peptide's behavior. nih.govnih.gov For serine-containing peptides, NMR can also probe the existence of intramolecular hydrogen bonds involving the hydroxyl side chains, which significantly influences conformational preference. researchgate.net
| NMR Parameter | Nuclei Involved | Structural Information Provided | Relevant NMR Experiment |
|---|---|---|---|
| ³J(HNHα) Coupling Constant | ¹H (Amide), ¹H (Alpha) | Provides information on the backbone torsion angle φ. nih.govnih.gov | 1D ¹H NMR, COSY |
| Chemical Shift (δ) | ¹H, ¹³C, ¹⁵N | Sensitive to local electronic environment and overall conformation. nih.gov | 1D/2D ¹H, ¹³C, ¹⁵N NMR |
| Nuclear Overhauser Effect (NOE) | ¹H, ¹H | Identifies protons close in space (<5 Å), providing distance restraints for 3D structure. researchgate.net | 2D NOESY, 2D ROESY |
| Temperature Coefficients | ¹H (Amide) | Indicates involvement of amide protons in hydrogen bonding. researchgate.net | 1D ¹H NMR at various temperatures |
Chromatographic Methodologies for Separation and Quantification of this compound
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures such as biological fluids, cell culture media, or food samples. ijsra.netmdpi.com
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, Fluorescence, Evaporative Light Scattering)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing amino acids and peptides. akjournals.com Due to the physicochemical properties of this compound, the choice of detector is critical.
UV Detection: this compound lacks a strong chromophore, meaning it does not absorb light significantly in the standard UV range (>220 nm). thermofisher.com Detection is possible at very short wavelengths (around 190-210 nm), but this can suffer from low selectivity and interference from many other compounds and mobile phase components. spectroscopyonline.comshimadzu.com Therefore, direct UV detection is often impractical for complex samples.
Fluorescence Detection: This method offers high sensitivity and selectivity. shimadzu.com However, since this compound is not natively fluorescent, it requires a chemical modification step known as derivatization, where a fluorescent tag is attached to the molecule prior to analysis (see section 4.3.4). shimadzu.comactascientific.com
Evaporative Light Scattering Detection (ELSD): ELSD is a quasi-universal detection method that is independent of the analyte's optical properties. scielo.br It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it highly suitable for analyzing compounds like this compound that lack a UV chromophore. scielo.brnih.gov ELSD can offer better sensitivity than UV detection for such analytes and does not require derivatization. scielo.br
| Detection Method | Principle | Advantages for this compound | Disadvantages for this compound |
|---|---|---|---|
| UV-Vis | Measures light absorbance by the analyte. | Simple, widely available. | Very low sensitivity and selectivity due to lack of a strong chromophore. thermofisher.com |
| Fluorescence | Measures light emitted by a fluorescent analyte. | Very high sensitivity and selectivity. shimadzu.com | Requires pre- or post-column derivatization. actascientific.com |
| Evaporative Light Scattering (ELSD) | Measures light scattered by non-volatile analyte particles after solvent evaporation. | Universal detection for non-volatile compounds; no chromophore needed. scielo.br | Requires non-volatile mobile phase additives; response can be non-linear. nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures than conventional HPLC. ijsra.net This technology provides significant improvements in analytical performance, making it ideal for the complex analysis of dipeptides. The primary benefits include:
Enhanced Resolution: UPLC systems can better separate this compound from structurally similar peptides, including its own isomers (e.g., D-Ser-L-Ser) or other small peptides in a complex matrix. mdpi.com
Increased Speed: Analysis times are drastically reduced, often by a factor of 5 to 10 compared to traditional HPLC, allowing for higher throughput. lcms.cz
Improved Sensitivity: Sharper, narrower peaks lead to greater peak heights and thus lower detection limits. mdpi.com
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful combination for dipeptide analysis, offering both superior separation and highly sensitive and specific detection. mdpi.com
Capillary Electrophoresis Coupled with Mass Spectrometry
Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in a narrow capillary under a high electric field. wikipedia.org When coupled with Mass Spectrometry (CE-MS), it becomes an exceptionally powerful tool for analyzing charged, polar molecules like this compound. acs.orguniversiteitleiden.nl
CE-MS offers several advantages:
High Separation Efficiency: CE can resolve complex mixtures with extremely high efficiency, often surpassing that of HPLC. It is particularly adept at separating isomers that may be indistinguishable by MS alone. acs.org
Minimal Sample Consumption: Only nanoliter volumes of sample are required, making it ideal for applications where sample availability is limited. wikipedia.orgfrontiersin.org
Direct Molecular Mass Information: The coupling to MS provides definitive identification and structural information based on the mass-to-charge ratio of the analyte and its fragments. unistra.frnih.gov
This technique has been successfully used for the comprehensive profiling of dipeptides in various biological samples, demonstrating excellent separation of structural isomers. acs.org
Pre-column Derivatization Strategies for Enhanced Detection
To overcome the poor detection sensitivity of this compound in HPLC with UV or fluorescence detectors, pre-column derivatization is a widely employed strategy. actascientific.com This process involves reacting the analyte with a labeling reagent before it is injected into the HPLC system. researchgate.net The reagent attaches a moiety to the dipeptide's free amino group that is strongly UV-absorbent or fluorescent.
Common derivatization reagents include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amino groups in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. researchgate.netlcms.cz This is a very common method for amino acid and peptide analysis.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amino groups to produce stable, fluorescent derivatives. shimadzu.comrsc.org It is often used in combination with OPA to analyze all amino acids.
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Reacts with primary and secondary amines to form stable, fluorescent derivatives that are also UV-active, allowing for dual detection methods. thermofisher.com
These strategies dramatically increase detection sensitivity, allowing for the quantification of this compound at very low concentrations. thermofisher.comshimadzu.com
Spectroscopic and Other Advanced Analytical Modalities
Beyond NMR, other spectroscopic techniques contribute to the characterization of this compound. Mass Spectrometry (MS), especially when coupled with a separation technique (LC-MS or CE-MS), is indispensable. ijsra.netshodex.com Electrospray Ionization (ESI) is a soft ionization technique well-suited for peptides, allowing for accurate molecular weight determination. ijsra.net Tandem MS (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which can confirm the amino acid sequence and distinguish this compound from its isomers. jst.go.jp
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also provide conformational information. nih.gov The frequencies of the amide I and amide III bands are sensitive to the peptide backbone conformation (P(II), β, αR), offering a complementary approach to NMR with a much shorter timescale for analysis. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Peptide Bonds
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for investigating the molecular structure of peptides. These techniques probe the vibrational modes of molecules, which are sensitive to bond strength, molecular geometry, and intermolecular interactions like hydrogen bonding. horiba.com For this compound, vibrational analysis provides specific insights into the conformation of the peptide backbone and the environment of its side chains.
The most informative vibrational modes for peptides are the amide bands, which arise from the vibrations of the peptide bond (-CO-NH-). spectroscopyonline.com The primary amide bands include Amide I, Amide II, and Amide III.
Amide I: This band, appearing in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration of the peptide backbone. researchgate.net Its frequency is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil) and hydrogen bonding patterns. horiba.com For a small, flexible dipeptide like this compound in solution, this band is typically observed around 1650 cm⁻¹, indicative of a disordered or random coil conformation.
Amide II: Found between 1510-1580 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net While also sensitive to conformation, it is generally less so than the Amide I band.
Amide III: This complex band, located in the 1200-1300 cm⁻¹ range, involves C-N stretching, N-H bending, and other backbone and side-chain vibrations. spectroscopyonline.com The analysis of both Amide I and Amide III regions can provide a more complete picture of the peptide's conformational state. spectroscopyonline.com
In addition to the amide bands, the vibrational spectra of this compound will feature bands corresponding to the serine side chains. The O-H stretching vibrations of the hydroxyl groups are typically observed in the broad region of 3200-3600 cm⁻¹, with the exact frequency and bandwidth depending on the extent of hydrogen bonding. nih.govacs.org C-H stretching vibrations from the α- and β-carbons appear around 2850-3000 cm⁻¹.
Raman spectroscopy offers complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. horiba.com This makes Raman particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, such as the S-S bond in cysteine-containing peptides, and provides a distinct "fingerprint" of the molecule. horiba.com For this compound, Raman spectroscopy can effectively probe skeletal vibrations and the non-polar segments of the molecule.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3600 - 3200 | Hydroxyl group stretching, sensitive to H-bonding |
| N-H Stretch | 3500 - 3300 | Amine group stretching |
| C-H Stretch | 3000 - 2850 | Aliphatic C-H stretching |
| Amide I | 1700 - 1600 | C=O stretching of the peptide bond |
| Amide II | 1580 - 1510 | N-H bending and C-N stretching |
| Amide III | 1300 - 1200 | C-N stretching and N-H bending |
| C-O Stretch | 1150 - 1050 | Serine side chain C-O stretching |
Circular Dichroism (CD) Spectroscopy for Secondary Structure and Conformational Preferences
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. rsc.org This technique is exceptionally sensitive to the secondary structure of peptides and proteins in solution. For this compound, which contains two chiral centers, CD spectroscopy can reveal its predominant conformational preferences.
The CD spectrum of a peptide is dominated by the electronic transitions of the peptide bonds in the far-UV region (typically 190-250 nm). The spatial arrangement of these bonds in ordered structures like α-helices and β-sheets gives rise to characteristic CD signals.
α-Helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-Sheet: Shows a negative band near 218 nm and a positive band around 195 nm.
Random Coil: A disordered or flexible peptide typically exhibits a strong negative band below 200 nm and a weak positive or near-zero signal above 210 nm.
For a short and flexible dipeptide like this compound, it is not expected to form stable, well-defined secondary structures like α-helices or β-sheets on its own in aqueous solution. Instead, it is likely to exist as an ensemble of rapidly interconverting conformations. beilstein-journals.org This conformational flexibility would result in a CD spectrum characteristic of a random coil. Studies on similar short peptides confirm that they generally show a disordered conformation in water. beilstein-journals.org
The conformation of this compound can be influenced by its environment. For instance, in the presence of certain solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or upon binding to other molecules or surfaces, it might adopt a more ordered structure, such as a turn. whiterose.ac.uk Such changes would be readily detectable as significant alterations in its CD spectrum. For example, the formation of a β-turn is often associated with a weak negative band around 225-230 nm and a stronger positive band near 205 nm.
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
|---|---|
| α-Helix | +192, -208, -222 |
| β-Sheet | +195, -218 |
| Random Coil | -198, near zero > 210 |
| β-Turn (Type I) | +205, -225 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density distribution and thus determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. researchgate.net
While a specific crystal structure for linear this compound is not prominently available in public databases as of the latest review, the principles of the technique and data from related structures provide a clear indication of the information that would be obtained. For instance, the crystal structure of cyclo(L-Ser-L-Ser), a cyclic variant, has been determined and analyzed. researchgate.net
A crystal structure of this compound would reveal:
Molecular Conformation: The precise dihedral angles (phi, psi) of the peptide backbone, which define its conformation in the solid state. This would show whether the molecule adopts an extended or a more folded conformation.
Intramolecular Hydrogen Bonding: The presence and geometry of any hydrogen bonds within a single molecule, for example, between the side-chain hydroxyl group of one serine residue and the backbone or side chain of the other.
Intermolecular Interactions: A detailed map of the hydrogen bonding network and van der Waals contacts between adjacent this compound molecules in the crystal lattice. In the solid state, amino acids and peptides typically exist as zwitterions (NH₃⁺, COO⁻), and the crystal structure is stabilized by a dense network of hydrogen bonds involving these charged groups as well as the side-chain hydroxyl groups. researchgate.netresearchgate.net
Analysis of the crystal structures of L-serine and other serine-containing peptides shows that the hydroxyl group is an active participant in hydrogen bonding, acting as both a donor and an acceptor. pdbj.org This extensive hydrogen-bonding capability would be a defining feature of the this compound crystal structure, dictating the packing arrangement of the molecules.
| Parameter | Information Provided | Example from related structures |
|---|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit | Orthorhombic for L-serine |
| Space Group | Symmetry of the crystal lattice | P2₁2₁2₁ for L-serine |
| Atomic Coordinates | 3D position of each atom | Defines bond lengths and angles |
| Bond Lengths/Angles | Precise molecular geometry | Cα-Cβ ≈ 1.53 Å, C-N ≈ 1.47 Å |
| Torsion Angles (φ, ψ) | Backbone conformation | Determines secondary structure elements |
| Hydrogen Bond Network | Inter- and intramolecular interactions | O-H···O and N-H···O distances and angles |
Theoretical and Computational Investigations of H Ser Ser Oh
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape and dynamics of H-Ser-Ser-OH over time. nih.gov
The accuracy of an MD simulation is heavily dependent on the quality of the force field, which is a set of parameters and potential energy functions that describe the interactions between atoms. ambermd.org For dipeptides like this compound, several force fields are commonly used, including AMBER, CHARMM, GROMOS, and OPLS. nih.govacs.org
The selection of an appropriate force field is a critical step. Validation studies often compare simulation results against experimental data or high-level quantum chemical calculations. researchgate.netchemrxiv.org For example, different force fields can yield varying predictions for the conformational preferences (i.e., the Ramachandran plot distribution) of a dipeptide. researchgate.net Studies have shown that newer force fields like RSFF2, which was parameterized to better reproduce backbone and side-chain preferences, can offer improved accuracy over older generations like AMBER ff99SB. researchgate.net The choice of force field can significantly impact the simulation of aggregation processes and interactions with other molecules. acs.org
| Force Field | Key Features | Typical Application |
|---|---|---|
| AMBER (e.g., ff99SB, ff12SB, ff19SB) | Widely used for proteins and nucleic acids; continuously updated with improved torsional parameters. ambermd.orgacs.orgresearchgate.net | Protein folding, ligand binding, general biomolecular simulations. |
| CHARMM (e.g., CHARMM36) | Well-parameterized for a broad range of biomolecules including lipids and carbohydrates; often used for glycoprotein (B1211001) simulations. acs.orgnih.gov | Membrane protein simulations, protein-carbohydrate interactions. nih.gov |
| GROMOS | Developed for the GROMACS simulation package; known for its computational efficiency. acs.org | High-throughput simulations, studies of protein dynamics and folding. |
| OPLS (e.g., OPLS-AA) | Optimized for liquid simulations, providing good descriptions of solvent-solute interactions. nih.gov | Calculation of thermodynamic properties, simulations in various solvents. |
| RSFF (e.g., RSFF2) | Specifically parameterized to better reproduce backbone and side-chain conformational preferences of amino acids. researchgate.net | High-accuracy simulations of peptide and protein conformational ensembles. researchgate.net |
The conformation of this compound is highly sensitive to its environment, particularly the solvent and temperature. MD simulations explicitly model these effects. The choice of water model (e.g., TIP3P, SPC/E) in the simulation can influence the behavior of the dipeptide. acs.orgresearchgate.net
Solvent polarity plays a significant role in dictating molecular conformation and properties. semanticscholar.org In polar solvents like water, the hydroxyl side chains of the serine residues in this compound can form hydrogen bonds with solvent molecules, influencing the peptide's flexibility and preferred conformations. aip.orgresearchgate.net The flexibility of threonine and serine residues in peptides has been shown to be a major factor in their interactions and binding capabilities. researchgate.net
Temperature affects the kinetic energy of the system. Increasing the temperature in simulations can lead to more frequent and rapid conformational changes, allowing the molecule to overcome energy barriers and explore a wider range of its conformational space. banglajol.infonih.gov Conversely, at very low temperatures, conformational changes are significantly slowed, which can be influenced by the high viscosity of the solvent. nih.gov Variable temperature simulations can be used to study processes like protein unfolding and to determine thermodynamic parameters for conformational transitions. nih.gov
Force Field Selection and Validation for Dipeptides
In Silico Modeling of this compound Interactions
In silico modeling encompasses a range of computational techniques used to predict how a molecule like this compound interacts with other molecules, such as receptors, enzymes, or surfaces. These methods are crucial in fields like drug design and materials science. exactelabs.comuneb.br
Molecular docking is a prominent technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. uneb.br For this compound, docking could be used to investigate its potential binding modes within the active site of an enzyme. The process involves sampling possible conformations of the dipeptide within the target's binding site and using a scoring function to rank the poses. uneb.br
Homology modeling could be employed if this compound were part of a larger peptide or protein whose structure is unknown. This method builds a 3D model of the target protein based on the known structure of a homologous protein. pharmaexcipients.com In some cases, serylserine residues have been modeled as part of larger protein structures to understand their role in molecular recognition. pnas.orgresearchgate.net
These structure-based approaches help in understanding the molecular basis of recognition, such as identifying key hydrogen bonds or electrostatic interactions that stabilize the complex. pnas.orgnih.gov The insights gained from such modeling can guide the design of new molecules with specific binding properties.
Ligand-Protein Docking Simulations (for specific enzymes/receptors)
Computational docking studies are frequently employed to predict the binding conformation of a ligand to a protein of interest. dovepress.com This methodology allows for the exploration of potential interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for molecular recognition.
A notable study on the protein-metabolite interactome in Saccharomyces cerevisiae identified the dipeptide Ser-Leu as a regulator of the glycolytic enzyme phosphoglycerate kinase (Pgk1). nih.govresearchgate.net This provides a relevant case study to infer the potential interactions of this compound. Molecular docking simulations of Ser-Leu with Pgk1 would likely reveal key interactions within the enzyme's binding pocket. Given the structural similarity, with both dipeptides possessing a serine residue at the N-terminus, it can be hypothesized that this compound could also form specific interactions with enzymes that recognize serine-containing ligands.
For instance, the hydroxyl groups of the two serine residues in this compound are capable of forming multiple hydrogen bonds with amino acid residues in an enzyme's active site, such as aspartate, glutamate, asparagine, and glutamine. oup.com The peptide backbone itself can also participate in hydrogen bonding, further stabilizing the ligand-protein complex.
In a broader context, studies on dipeptide epimerases have utilized homology modeling and docking to predict substrate specificities. pnas.org These studies have successfully identified preferences for dipeptides with small amino acids at the N-terminal position, such as serine. pnas.org For example, docking of various dipeptides to models of L-Ala-D/L-Phe epimerase revealed favorable binding of Ser-Asp. pnas.org This underscores the utility of docking in identifying potential enzyme targets for serine-containing dipeptides like this compound.
Prediction of Binding Affinities and Interaction Sites
The prediction of binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a key output of computational studies. mdpi.com These values provide a quantitative measure of the strength of the interaction between a ligand and a protein.
In the study of Ser-Leu and phosphoglycerate kinase (Pgk1), the direct interaction was experimentally validated using microscale thermophoresis, yielding a dissociation constant (Kd) of 416 µM. nih.govresearchgate.net While this is a moderate affinity, it was shown to be sufficient to increase the enzyme's activity. nih.govresearchgate.net Computational methods can be used to predict such affinities. For instance, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the free energy of binding from molecular dynamics simulation trajectories.
The interaction sites for serine-containing dipeptides typically involve polar residues capable of hydrogen bonding. oup.com In the case of this compound, the two hydroxyl groups and the peptide backbone would be the primary sites for interaction. The specific residues in a target protein that would form these interactions would depend on the topology and chemical nature of the binding pocket.
Table 1: Predicted Interactions and Affinities for Serine-Containing Dipeptides with Specific Enzymes
| Dipeptide | Enzyme/Protein | Predicted/Observed Interaction Highlights | Predicted/Measured Binding Affinity (Kd/IC50) | Reference |
| Ser-Leu | Phosphoglycerate kinase (Pgk1) | Direct binding validated, increases enzyme activity. | 416 µM (Kd) | nih.govresearchgate.net |
| Ser-Asp | L-Ala-D/L-Phe epimerase (homology model) | Favorable docking score, suggesting potential binding. | Not reported | pnas.org |
This table presents data from related serine-containing dipeptides to infer potential interactions of this compound.
Computational Insight into Stereochemical Processes (e.g., Racemization)
The stereochemical integrity of amino acids and peptides is crucial for their biological function. Racemization, the conversion of one enantiomer into an equal mixture of both enantiomers, can occur under certain conditions and is a subject of computational investigation. For peptides, this process can affect their structure and function. Serine residues, in particular, are known to be susceptible to racemization. mdpi.com
Transition State Analysis for Conformational Changes and Stereoinversion
Computational chemistry provides powerful tools to study the mechanisms of chemical reactions, including racemization. By calculating the potential energy surface, researchers can identify the transition states—the highest energy points along the reaction coordinate—and thus determine the energy barriers for these processes. nih.gov
The racemization of serine residues in peptides is thought to proceed through an enolization mechanism. mdpi.com This involves the abstraction of the α-proton (the proton attached to the chiral carbon) to form a planar enolate intermediate. This intermediate is achiral, and subsequent reprotonation can occur from either side, leading to either the original L-enantiomer or the D-enantiomer.
Computational studies on serine racemization, often catalyzed by species like the dihydrogen phosphate (B84403) ion, have shown that the activation barriers for this process are consistent with spontaneous reactions occurring at physiological temperatures. mdpi.com The mechanism involves the catalyst acting as both a general base (to abstract the α-proton) and a general acid (to protonate the carbonyl oxygen).
For the dipeptide this compound, the racemization of either serine residue would likely follow a similar path. A computational analysis of the transition state would involve modeling the dipeptide, potentially with a catalyst, and calculating the energy profile for the α-proton abstraction. The geometry of the transition state would be characterized by a partially broken Cα-H bond and a partially formed C=C double bond in the enolate intermediate. The energy of this transition state relative to the ground state of the dipeptide would determine the rate of racemization.
Table 2: Key Steps in the Proposed Racemization of a Serine Residue in this compound
| Step | Description | Key Molecular Events |
| 1. Initial State | The L-seryl-L-serine dipeptide in its ground state conformation. | Chiral α-carbons with (S) configuration. |
| 2. Proton Abstraction | A base (e.g., hydroxide (B78521) ion or a catalytic species) approaches the α-carbon of one of the serine residues. | The base removes the α-proton. |
| 3. Transition State | The high-energy state leading to the enolate intermediate. | The Cα-H bond is partially broken, and the Cα-C bond gains double-bond character. The α-carbon is becoming planar. |
| 4. Enolate Intermediate | A planar, achiral intermediate is formed. | The negative charge is delocalized over the oxygen, α-carbon, and carbonyl carbon. |
| 5. Reprotonation | A proton is added back to the α-carbon of the enolate intermediate. | The proton can be added from either face of the planar intermediate. |
| 6. Final State(s) | Formation of either the original L-serine residue or the D-serine residue at that position. | Results in a mixture of L-seryl-L-serine and L-seryl-D-serine (or D-seryl-L-serine). |
This table outlines the generally accepted mechanism for serine racemization as applied to the this compound dipeptide.
Non Clinical Applications and Material Science Contributions of H Ser Ser Oh
H-Ser-Ser-OH as a Building Block in Advanced Peptide Synthesis
The utility of this compound in peptide synthesis lies in its identity as a dipeptide, which can be strategically incorporated into longer peptide chains. libretexts.org This approach is a cornerstone of both solid-phase and solution-phase peptide synthesis methodologies.
Precursor to Larger Peptides and Peptidomimetics
This compound serves as a foundational unit for the construction of larger, more complex peptides and peptidomimetics. medchemexpress.comnih.gov The process often involves the use of protecting groups for the amine and carboxyl termini, as well as the hydroxyl side chains of the serine residues, to control the sequence of amino acid addition. rsc.orgsigmaaldrich.com For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used for the N-terminus, while various other groups can protect the C-terminus and side chains. sigmaaldrich.com
The dipeptide can be elongated by coupling additional amino acids to either its N-terminus or C-terminus. This step-wise addition allows for the precise synthesis of peptides with specific sequences and functionalities. libretexts.org Furthermore, the serine residues within the dipeptide offer sites for modification, such as phosphorylation or glycosylation, which are crucial for creating peptides that mimic post-translationally modified proteins. sigmaaldrich.comnih.gov These modifications are vital for studying protein function and developing therapeutic peptides.
Peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability or bioavailability, can also be synthesized using this compound as a starting point. nih.gov The dipeptide can be incorporated into non-peptidic backbones or modified to introduce non-natural amino acids, leading to novel structures with tailored properties.
Construction of Peptide Libraries for Research Screening
Peptide libraries are powerful tools in drug discovery and functional genomics, allowing for the screening of millions of different peptides for a specific biological activity. medchemexpress.comresearchtrends.netmedchemexpress.com this compound can be a component in the synthesis of such libraries. medchemexpress.commedchemexpress.com Using techniques like the split-and-mix method, a vast number of unique peptide sequences can be generated on solid supports, such as resin beads. researchtrends.net
In this process, the dipeptide this compound could be one of the building blocks used in the iterative coupling steps. By incorporating this compound into the library, researchers can explore the functional importance of serine-rich sequences in protein-protein interactions, enzyme inhibition, or receptor binding. medchemexpress.commedchemexpress.com The hydroxyl groups of the serine residues can also be diversified through chemical modifications across the library, further expanding the chemical space being screened. nih.gov
The screening of these libraries can identify lead compounds for drug development or probes for studying biological pathways. researchtrends.net For example, a library containing this compound motifs might be screened for peptides that bind to a particular enzyme's active site or disrupt a specific protein-protein interaction.
Integration into Biomaterials and Self-Assembled Structures
The ability of this compound to participate in hydrogen bonding and its hydrophilic nature make it an excellent candidate for incorporation into various biomaterials. These materials are designed to interact with biological systems for therapeutic or diagnostic purposes.
Hydrogel and Nanostructure Formation
This compound and its derivatives can self-assemble into ordered structures like hydrogels and nanofibers. chemrxiv.orgchemrxiv.org This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding between the amide backbones and the hydroxyl side chains of the serine residues. nih.gov
For instance, when modified with a hydrophobic group like Fmoc, the resulting molecule becomes amphiphilic and can form fibrous networks in water that entrap large amounts of the solvent, leading to the formation of a hydrogel. nih.govmdpi.com The properties of these hydrogels, such as their stiffness and gelation kinetics, can be tuned by altering the concentration of the peptide or by co-assembling it with other peptide derivatives. nih.gov
Serine-rich sequences are also found in natural silk, where they contribute to the formation of strong and resilient β-sheet nanostructures. rsc.orgrsc.org This principle is applied in the design of synthetic peptide-based nanomaterials. The repetitive serine residues in this compound can promote the formation of β-sheet structures, which then stack to form nanofibers and other nanostructures. acs.org
Below is a table summarizing the types of self-assembled structures formed by serine-containing peptides:
| Peptide/Derivative | Self-Assembled Structure | Key Driving Interactions | Potential Application |
| Fmoc-Ser(tbu)-OH | Flower-like morphologies, rods | π-π stacking, hydrogen bonding | Nanotechnology, material science chemrxiv.orgchemrxiv.org |
| Poly(L-serine) | β-sheet aggregates | Hydrogen bonding | Biomaterials acs.org |
| Seryl-histidine dipeptide | Oligomeric structures | Intermolecular interactions | Biocatalysis nih.gov |
Scaffolds for in vitro Tissue Engineering Models
In tissue engineering, scaffolds provide a temporary, three-dimensional framework that supports cell growth and tissue formation. mdpi.com this compound can be incorporated into these scaffolds to enhance their biocompatibility and functionality. The presence of hydroxyl groups from the serine residues can increase the hydrophilicity of the scaffold material, which is often beneficial for cell attachment and proliferation. mdpi.com
Peptide sequences containing serine are known to be involved in cell adhesion. By incorporating this compound into a scaffold, it is possible to mimic the natural extracellular matrix and promote better cell-material interactions. mdpi.com These scaffolds can be used to create more realistic in vitro models of tissues for drug testing and studying disease mechanisms.
For example, a synthetic polymer scaffold could be chemically modified to present this compound on its surface. This would create a more cell-friendly environment, encouraging cells to adhere, grow, and differentiate in a manner that more closely resembles their behavior in the body.
Functionalization of Surfaces and Interfaces
The chemical reactivity of the hydroxyl groups in this compound allows for its use in the functionalization of various surfaces and interfaces. nih.gov This process involves attaching the dipeptide to a material's surface to alter its properties, such as wettability, biocompatibility, or its ability to bind to specific molecules. researchgate.net
Surfaces can be modified using techniques like covalent immobilization, where the dipeptide is chemically bonded to the surface. nih.gov For example, a surface with available carboxyl groups can be activated and then reacted with the N-terminus of this compound to form a stable amide bond. nih.gov This can be particularly useful in the development of biosensors, where the immobilized dipeptide can act as a recognition element for a specific analyte.
The functionalized surfaces can also be used to control the adhesion of cells. Studies have shown that surfaces presenting hydroxyl and amino groups can influence cell behavior, including differentiation. mdpi.com By creating patterns of this compound on a surface, it is possible to guide the spatial organization of cells, which is a critical aspect of creating structured tissues.
Role in Enzyme Activity and Inhibition Studies (in vitro)
The dipeptide L-seryl-L-serine (this compound) serves as a valuable tool in the in vitro study of enzyme kinetics and mechanisms, particularly for enzymes that recognize and process serine residues. Its simple, well-defined structure allows researchers to probe the specific interactions within an enzyme's active site.
Substrate Analogs for Mechanistic Enzyme Studies
This compound and its derivatives are utilized as substrate analogs to investigate the catalytic mechanisms of various peptidases and proteases. By acting as a simplified substrate, it allows for the study of fundamental enzymatic processes like binding, acylation, and deacylation. Serine proteases, for example, feature a catalytic triad (B1167595) often composed of serine, histidine, and aspartate, where the serine residue's hydroxyl group acts as a nucleophile to cleave peptide bonds. mdpi.comwikipedia.org Dipeptides containing serine are therefore logical choices for studying the activity of these enzymes. plos.org
Studies on enzymes like dipeptidyl peptidase 4 (DP4) have shown that while it preferentially recognizes proline at the P1 position, it can also hydrolyze substrates with alanine (B10760859) or serine in that position. plos.org This indicates that dipeptides like this compound could be used to explore the substrate specificity and rate-limiting steps of such enzymes. For instance, the rate-limiting step for DP4-catalyzed hydrolysis changes depending on the P1 amino acid, with deacylation being rate-limiting for proline substrates and acylation for alanine or serine substrates. plos.org
Furthermore, isotopically labeled versions of the dipeptide, such as those containing deuterium-labeled serine, can be synthesized to determine the directionality of enzyme action, as demonstrated in studies with lanthipeptide synthetases. acs.org These mechanistic studies are crucial for understanding enzyme function and for the rational design of specific inhibitors or novel enzyme variants.
Table 1: Potential Enzyme Classes for Mechanistic Studies Using this compound
| Enzyme Class | General Function | Relevance of this compound |
| Serine Proteases | Cleave peptide bonds with a serine residue in the active site. wikipedia.org | Acts as a simple, specific substrate to probe active site geometry and catalytic steps. mdpi.com |
| Dipeptidyl Peptidases | Cleave dipeptidyl residues from the N-terminus of peptides and proteins. | Can serve as a substrate to study specificity, particularly for enzymes that accommodate serine. plos.org |
| Aminopeptidases | Catalyze the cleavage of amino acids from the N-terminus of proteins or peptides. | Used to determine substrate affinity; for example, seryl dipeptides showed lower affinity than glutamyl or aspartyl dipeptides for a bacterial aminopeptidase (B13392206). researchgate.net |
| Seryl-tRNA Synthetases (SerRS) | Catalyze the attachment of serine to its cognate tRNA. | While not a direct substrate, dipeptide-linked structures can act as inhibitors, suggesting the Ser-Ser motif could be used in inhibitor design studies. asm.org |
Modulators of Protease Activity (e.g., Seryl Hydrolases)
This compound can act as a modulator of protease activity, primarily by serving as a competitive substrate. Seryl hydrolases are a large and diverse family of enzymes that use a nucleophilic serine residue to hydrolyze a wide range of substrates. nih.gov In a research setting, the presence of this compound can competitively occupy the active site of a seryl hydrolase, thereby reducing its activity towards another target substrate. This principle is fundamental in enzyme assays designed to screen for inhibitors or characterize substrate specificity.
While this compound itself is not typically a potent inhibitor, its structure forms a basis for designing more powerful and specific modulators. For instance, dipeptide proline diphenyl phosphonates have been developed as potent, irreversible inhibitors of certain serine proteases like seprase. dcu.ieresearchgate.net This demonstrates the utility of a dipeptide scaffold for creating targeted enzyme inhibitors. The seryl-histidine (Ser-His) dipeptide, a minimalistic analog of the serine hydrolase catalytic dyad, has been shown to possess hydrolytic activity on its own, cleaving esters, proteins, and DNA. sciengine.commdpi.comnih.gov Although structurally different from this compound, the research into Ser-His underscores the catalytic potential inherent in short serine-containing peptides and their capacity to interact with and influence enzymatic systems. mdpi.com
This compound in Biosensors and Diagnostic Tool Development (in vitro, non-clinical)
The specificity of the interaction between peptides and enzymes makes this compound a candidate for application in the development of non-clinical in vitro biosensors and diagnostic tools. unive.it
Recognition Elements in Biosensing Platforms
In a biosensor, a biorecognition element provides specificity for a target analyte, and a transducer converts the binding event into a measurable signal. nih.govcaister.com Peptides are increasingly used as biorecognition elements due to their stability, selectivity, and ease of synthesis. unive.it this compound can be immobilized on a sensor surface (e.g., an electrode or a gold nanoparticle) to act as a recognition element for enzymes that specifically bind or cleave the seryl-serine bond. researchgate.net
The detection mechanism often relies on the enzymatic cleavage of the immobilized dipeptide. This cleavage can result in a change in mass, charge, or optical properties at the sensor surface, which is then converted into an electrical or optical signal. unive.it For example, a biosensor could be designed to detect the activity of a specific protease in a biological sample. When the sample is applied to the sensor, the target protease would cleave the this compound, leading to a quantifiable signal proportional to the enzyme's concentration or activity. This approach is particularly useful for detecting proteases, which are important biomarkers in various physiological and pathological processes. unive.it
Table 2: Potential Biosensor Configurations Using this compound as a Recognition Element
| Transducer Type | Sensing Principle | Role of this compound |
| Electrochemical | Amperometric or potentiometric detection of changes at an electrode surface. | Immobilized on the electrode; cleavage by a target protease alters the electrochemical properties of the sensor surface. unive.it |
| Optical (e.g., SPR) | Surface Plasmon Resonance (SPR) detects changes in the refractive index near the sensor surface. | Immobilized on a gold film; binding or cleavage of the dipeptide by an enzyme changes the surface mass and thus the refractive index. |
| Piezoelectric (e.g., QCM) | A Quartz Crystal Microbalance (QCM) measures changes in mass at the crystal's surface. | Coated on the quartz crystal; enzymatic cleavage of the dipeptide results in a measurable mass loss and a change in resonant frequency. |
| Nanoparticle-based | Colorimetric or fluorescent changes based on the aggregation state or surface chemistry of nanoparticles. | Functionalized onto gold nanoclusters; interaction with a target enzyme could alter nanoparticle aggregation, leading to a color change. researchgate.net |
Components of in vitro Diagnostic Reagents
Building on its role in biosensors, this compound can be a key component of in vitro diagnostic reagents designed to measure enzyme activity. In this context, the dipeptide acts as a specific substrate in a liquid-phase assay. A common method involves modifying the dipeptide with a chromogenic or fluorogenic reporter group.
In such a reagent, the this compound molecule is linked to a reporter molecule in a way that quenches its signal. When a target protease cleaves the dipeptide bond, the reporter is released and generates a detectable colorimetric or fluorescent signal. The intensity of this signal is directly proportional to the enzymatic activity in the sample. These types of reagents are foundational to many research and diagnostic kits, such as the ELISA (Enzyme-Linked Immunosorbent Assay), for quantifying the activity of specific proteases.
Applications in Agricultural and Environmental Biotechnology
While direct applications of this compound in agriculture and environmental science are not extensively documented, its properties and the functions of related compounds suggest potential uses in these fields.
In agricultural biotechnology, there is significant interest in enhancing plant defense against pests and pathogens. nih.gov Many plant-pathogenic insects and microorganisms rely on serine proteases for their own metabolic processes, such as digesting host proteins. nih.gov Plants, in turn, produce serine protease inhibitors (SPIs) as a natural defense mechanism. nih.gov This has led to the development of transgenic plants that overexpress SPIs to increase resistance. nih.gov Synthetic peptides like this compound could be investigated as tools to study these plant-pathogen interactions or potentially as components of novel, biodegradable pest control strategies that modulate the activity of critical insect or microbial proteases.
In environmental biotechnology, enzymes are used for bioremediation—the process of breaking down environmental pollutants. Developing and optimizing these enzymes requires specific substrates to measure and characterize their activity. Dipeptides such as this compound could serve as model substrates for studying microbial proteases that are capable of degrading protein-based waste products. Furthermore, biosensors utilizing peptide recognition elements, as described in section 6.4.1, have potential applications in environmental monitoring for the detection of specific enzymatic activities that may indicate the presence of certain microorganisms or pollutants. acs.org
Plant Growth Regulation Studies (non-pesticide)
Direct research on the specific role of the dipeptide this compound in plant growth regulation is not extensively documented in publicly available scientific literature. However, the functions of its constituent amino acid, L-serine, in plant physiology are well-established and provide a basis for understanding the potential, albeit speculative, roles of the dipeptide. L-serine is a crucial molecule in various metabolic and developmental processes in plants. frontiersin.org
Serine biosynthesis in plants occurs through multiple pathways, highlighting its importance. The photorespiratory glycolate (B3277807) pathway is a major source of serine, with non-photorespiratory pathways such as the phosphorylated and glycerate pathways also contributing to its production. frontiersin.org This amino acid is not only a fundamental building block for proteins but also a precursor for numerous other essential biomolecules, including other amino acids (like glycine (B1666218) and cysteine), phospholipids (B1166683), and sphingolipids, all of which are vital for cell proliferation and membrane structure. frontiersin.org
Furthermore, L-serine plays a significant role in plant responses to both biotic and abiotic stresses. frontiersin.org Its metabolism is intertwined with pathways that help plants tolerate adverse conditions. For instance, serine is involved in the synthesis of compounds that can act as signaling molecules or protectants during stress. Given that dipeptides can be involved in nutrient transport and signaling, it is conceivable that this compound could play a role in the systemic response to environmental cues or in the targeted delivery of serine to specific tissues. However, without direct experimental evidence, this remains a hypothesis.
Detailed research findings on the direct application of this compound as a plant growth regulator are not available. The following table summarizes the established roles of L-serine in plants, which may inform future research into the potential applications of seryl-serine dipeptides.
| Biological Process | Role of L-Serine | Potential Implication for this compound |
| Primary Metabolism | Building block for proteins; precursor for glycine, cysteine, and other amino acids. frontiersin.org | Could serve as a readily transportable source of serine for protein synthesis and metabolic processes. |
| Lipid Synthesis | Precursor for phospholipids and sphingolipids, essential components of cell membranes. frontiersin.org | May influence membrane integrity and signaling by providing serine for lipid biosynthesis. |
| Nucleotide Synthesis | Indirectly participates in the biosynthesis of purines and pyrimidines. frontiersin.org | Could support cell division and growth by contributing to the building blocks of DNA and RNA. |
| Stress Response | Implicated in plant responses to both biotic and abiotic stresses. frontiersin.org | May have a role in enhancing plant tolerance to environmental stressors. |
| Photorespiration | A key intermediate in the photorespiratory glycolate pathway. frontiersin.org | Its metabolism could be linked to photosynthetic efficiency and carbon-nitrogen balance. |
Biocatalysis Applications
While specific biocatalytic applications of this compound in material science are not described in the current body of scientific literature, research into the catalytic properties of other short serine-containing peptides, notably seryl-histidine (Ser-His), offers valuable insights into the potential functionalities of such dipeptides. The Ser-His dipeptide has been investigated as a minimalist model for serine proteases, which are a class of enzymes that utilize a catalytic triad, often including serine and histidine, to hydrolyze peptide bonds. cuny.edu
Studies have reported that the Ser-His dipeptide itself can catalyze a range of hydrolytic reactions, including the cleavage of esters, proteins, and even DNA. nih.gov For instance, it has been shown to hydrolyze the ester p-nitrophenyl acetate (B1210297) (p-NPA) and to cleave proteins like bovine serum albumin (BSA). nih.govresearchgate.net The proposed mechanism involves the serine hydroxyl group acting as a nucleophile, facilitated by the imidazole (B134444) side chain of histidine acting as a general base, mimicking the action of the catalytic dyad in some serine proteases. mdpi.com
Beyond hydrolysis, Ser-His has also been reported to catalyze the formation of peptide bonds from activated amino acid precursors, demonstrating a potential role in synthesis as well as degradation. cuny.edu This dual catalytic ability for both bond cleavage and formation suggests that simple dipeptides could have played a role in prebiotic chemical evolution and could be harnessed for synthetic applications in material science. researchgate.net
However, it is important to note that the catalytic prowess of Ser-His has been a subject of debate. Some research has questioned its efficacy as a true catalyst for amide hydrolysis under certain conditions, suggesting that its activity may be limited or not as general as initially reported. thieme-connect.com This highlights the complexity of designing and understanding minimalistic biocatalysts.
The research on Ser-His provides a framework for hypothesizing the potential biocatalytic activities of this compound. The presence of two serine residues could potentially offer different catalytic properties, perhaps through cooperative interactions or by providing two nucleophilic centers. However, without the basic imidazole side chain of histidine, the catalytic mechanism would necessarily be different and likely less efficient for reactions requiring general base catalysis.
Detailed research findings on the biocatalytic applications of this compound are not available. The following table summarizes the reported catalytic activities of the related dipeptide, seryl-histidine.
| Reaction Type | Substrate(s) | Reported Catalytic Activity of Seryl-Histidine (Ser-His) | Reference |
| Ester Hydrolysis | p-nitrophenyl acetate (p-NPA) | Capable of hydrolyzing the ester bond. | cuny.edunih.gov |
| Protein Cleavage | Bovine Serum Albumin (BSA) | Demonstrated cleavage of the protein into smaller fragments. | nih.govresearchgate.net |
| DNA Cleavage | Plasmid DNA | Showed activity in cleaving phosphodiester bonds in DNA. | nih.gov |
| Peptide Bond Formation | Activated amino acid esters | Catalyzed the synthesis of peptide bonds from these precursors. | cuny.edumdpi.com |
Future Directions and Emerging Research Avenues for H Ser Ser Oh
Development of Novel and Sustainable Synthetic Strategies
The traditional methods for peptide synthesis, including for H-Ser-Ser-OH, often rely on protecting groups and generate significant chemical waste. acs.org The future of seryl-serine synthesis lies in the development of greener and more efficient methodologies.
A promising approach is chemoenzymatic polymerization (CEP) . Recent studies have demonstrated the successful synthesis of poly(L-serine) from L-serine ethyl ester using the enzyme papain in an aqueous medium, eliminating the need for side-group protection. acs.org This method not only simplifies the synthetic process but also aligns with the principles of green chemistry by utilizing water as a solvent and an enzyme as a catalyst. acs.org
Future research will likely focus on optimizing these enzymatic approaches for the specific synthesis of the dipeptide this compound. This includes exploring a wider range of enzymes, reaction conditions, and starting materials to maximize yield and purity while minimizing environmental impact. The development of one-pot, protecting-group-free syntheses will be a key objective.
Table 1: Comparison of Synthetic Strategies for Serine-Containing Peptides
| Strategy | Advantages | Disadvantages | Future Research Focus |
| Traditional Chemical Synthesis | Well-established, versatile | Requires protecting groups, generates waste, harsh conditions | Development of milder deprotection methods, use of greener solvents |
| Chemoenzymatic Polymerization (CEP) | Sustainable (aqueous media, enzyme catalyst), no protecting groups needed for polyserine | Optimization for specific dipeptide synthesis may be required | Screening for highly specific enzymes, process optimization for this compound |
| Serine Peptide Assembly (SPA) | Reagent-less, zero racemization risk, good for large scale | May have limitations with certain C-terminal amino acids | Expanding the scope to a wider range of amino acid partners for serine |
Advanced Spectroscopic Probes for Real-time Structural Dynamics
Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its function and designing new applications. Advanced spectroscopic techniques are poised to provide unprecedented insights into these aspects in real-time.
Techniques such as vibrational spectroscopy , including infrared (IR) and Raman spectroscopy, can probe the vibrational modes of the molecule, offering detailed information about its secondary structure and intermolecular interactions. nih.govresearchgate.net For instance, the frequencies of the amide I and II bands are sensitive to the peptide backbone conformation.
Future research will likely involve the application of more sophisticated techniques like two-dimensional infrared (2D-IR) spectroscopy . This method can reveal the coupling between different vibrational modes and track conformational changes on a picosecond timescale. Combining experimental data with computational simulations, such as molecular dynamics (MD), will be essential for interpreting the complex spectra and building accurate models of this compound's dynamic behavior in various environments. nih.gov
Exploration in Systems Biology Contexts (e.g., Untargeted Metabolomics for Dipeptides)
Systems biology aims to understand the complex interactions within biological systems. uni-wuerzburg.dempg.de Untargeted metabolomics, a key tool in systems biology, allows for the comprehensive analysis of all small molecules, including dipeptides like this compound, in a biological sample. e-bookshelf.deresearchgate.net
The presence and concentration of this compound have been detected in various biological contexts, and it is considered a secondary metabolite. hmdb.ca Future research using untargeted metabolomics can help to:
Identify novel biological roles: By correlating the levels of this compound with different physiological or pathological states, researchers may uncover its involvement in various biological processes. nih.gov For example, altered levels of dipeptides have been observed in the saliva of breast cancer patients. nih.gov
Discover biomarkers: Fluctuations in this compound levels could serve as potential biomarkers for disease diagnosis or prognosis. hmdb.ca
Understand metabolic pathways: Untargeted metabolomics can help to map the metabolic pathways involving the synthesis and degradation of this compound, providing a more complete picture of cellular metabolism. annualreviews.orgnih.gov
The integration of metabolomics data with other "omics" data, such as genomics and proteomics, will be crucial for building comprehensive models of the biological systems where this compound plays a role. mpg.de
Integration of in silico Design with Experimental Validation for Functional Materials
The unique properties of serine, with its hydroxyl side chain, make this compound an attractive building block for the development of novel functional materials. acs.org The integration of computational, or in silico, design with experimental validation will accelerate the discovery and optimization of these materials.
In silico modeling can be used to:
Predict self-assembly: Simulations can predict how this compound molecules will interact and self-assemble into larger structures, such as hydrogels or nanofibers.
Design functional properties: By modifying the chemical structure of the dipeptide in silico, researchers can tailor its properties for specific applications, such as drug delivery or tissue engineering. For example, computational studies have been used to design peptides that bind to the spike protein of SARS-CoV-2.
Screen potential applications: Virtual screening can be used to identify potential interactions between this compound-based materials and other molecules, such as proteins or drugs. nih.govmdpi.com
Experimental techniques will then be used to synthesize the designed materials and validate their predicted properties and functions. This iterative cycle of in silico design and experimental validation will be a powerful engine for innovation in the field of functional biomaterials.
Expanding Biotechnological Roles Beyond Current Applications
While the full biotechnological potential of this compound is still being explored, several promising avenues exist beyond its fundamental role as a dipeptide. medchemexpress.com The presence of two serine residues opens up possibilities for post-translational modifications, such as phosphorylation, which can dramatically alter the molecule's function. nih.gov
Future research could focus on:
Enzyme modulation: Investigating the ability of this compound and its derivatives to inhibit or activate specific enzymes. For example, inhibitors of seryl-tRNA synthetase (SerRS) are being studied for their impact on protein translation. scbt.comebi.ac.uk
Biocatalysis: Exploring the catalytic activity of this compound in various chemical reactions. The related dipeptide, seryl-histidine, has been shown to catalyze peptide bond formation. mdpi.com
Cell signaling: Investigating the role of this compound as a signaling molecule in cellular communication pathways.
Enhanced protein synthesis: Exploring the use of this compound and other small peptides to improve the efficiency of in vitro and in vivo protein synthesis. nih.gov
The development of new analytical tools and a deeper understanding of the structure-function relationship of this compound will be critical for unlocking its full potential in these and other biotechnological applications.
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize and characterize H-Ser-ser-OH with high reproducibility?
- Methodological Answer :
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected serine residues. Optimize coupling efficiency by monitoring reaction times and deprotection steps using ninhydrin tests .
- Characterization : Employ a combination of analytical techniques:
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | Retention time, peak symmetry |
| MS (MALDI-TOF) | Molecular weight confirmation | m/z ratio |
| NMR (1H/13C) | Structural validation | Chemical shifts, coupling constants |
- Document all protocols in the "Experimental" section, adhering to guidelines for reproducibility (e.g., reagent ratios, temperature, pH) .
Q. What strategies ensure accurate quantification of this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the peptide from interferents.
- Quantification : Apply LC-MS/MS with isotope-labeled internal standards (e.g., 13C-serine analogs) to correct for matrix effects . Validate the method using calibration curves (R² > 0.99) and spike-recovery tests (80–120% recovery) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under physiological conditions?
- Methodological Answer :
- Data Reconciliation : Conduct a meta-analysis of existing studies, comparing variables such as buffer composition (e.g., phosphate vs. Tris), temperature (25°C vs. 37°C), and assay sensitivity (UV vs. fluorescence detection).
- Controlled Replication : Design experiments to isolate confounding factors. For example, test stability in simulated gastric fluid (pH 1.5) vs. blood plasma (pH 7.4) using identical analytical methods .
- Statistical Analysis : Apply multivariate regression to identify variables with the strongest correlation to stability discrepancies .
Q. What computational approaches are optimal for predicting this compound interactions with enzymatic targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate peptide-enzyme binding using AMBER or GROMACS with explicit solvent models. Analyze free energy landscapes (FELs) to identify stable conformations .
- Docking Studies : Use AutoDock Vina to screen against serine proteases. Validate predictions with experimental kinetics (e.g., Km and kcat from fluorogenic assays) .
- Data Integration : Cross-reference computational results with structural databases (PDB) to identify conserved binding motifs .
Q. How should researchers formulate hypotheses to explore novel biological roles of this compound beyond its canonical functions?
- Methodological Answer :
- Framework : Apply the PICO framework:
- P opulation: Human cell lines (e.g., HEK293).
- I ntervention: this compound treatment (0.1–10 µM).
- C omparison: Untreated controls or scrambled peptide.
- O utcome: Transcriptomic changes (RNA-seq) or metabolic flux analysis .
- Hypothesis Testing : Use CRISPR-Cas9 knockouts of serine transporters to assess dependency. Validate findings with orthogonal assays (e.g., SILAC-based proteomics) .
Data Management and Reproducibility
Q. What criteria should guide the selection of analytical methods for this compound in peer-reviewed studies?
- Methodological Answer :
- Prioritize methods with:
- Sensitivity : Detection limits ≤ 1 nM (e.g., LC-MS/MS).
- Specificity : Resolution of isomers (e.g., chiral chromatography).
- Reproducibility : Inter-laboratory validation data (e.g., ring trials) .
- Avoid techniques prone to artifacts (e.g., ELISA without epitope mapping).
Q. How can researchers address challenges in reproducing this compound bioactivity assays across laboratories?
- Methodological Answer :
- Standardization : Share detailed protocols via platforms like Protocols.io , including raw data (e.g., instrument parameters, raw spectra) .
- Blinded Testing : Distribute aliquots of this compound from a centralized source to minimize batch variability.
- Quality Control : Implement internal controls (e.g., reference compounds with known EC50 values) in every assay run .
Ethical and Reporting Standards
Q. What ethical considerations apply to studies involving this compound in animal models?
- Methodological Answer :
- Animal Welfare : Adhere to ARRIVE guidelines for experimental design (sample size justification, randomization).
- Data Transparency : Publish negative results (e.g., lack of toxicity at tested doses) to avoid publication bias .
- Regulatory Compliance : Obtain approvals from institutional animal care committees (IACUC) before initiating studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
